N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative characterized by a 2-fluorophenylmethoxy substituent at the 1-position, a 4-acetylphenyl group at the carboxamide nitrogen, and a 2-oxo-1,2-dihydropyridine core. The acetylphenyl group may enhance binding affinity through hydrophobic interactions, while the fluorophenylmethoxy substituent could influence metabolic stability and selectivity .
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-14(25)15-8-10-17(11-9-15)23-20(26)18-6-4-12-24(21(18)27)28-13-16-5-2-3-7-19(16)22/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVZEMAJCQWFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
BMS-777607: A Met Kinase Superfamily Inhibitor
Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. Key Differences:
- Substituents : BMS-777607 features a 4-ethoxy group and a 4-fluorophenyl ring at the 1-position, contrasting with the 2-fluorophenylmethoxy group in the target compound.
- Biological Activity : BMS-777607 is a selective Met kinase inhibitor with oral efficacy, demonstrating IC₅₀ values < 10 nM against Met, Ron, and Tyro3 kinases. Its ethoxy group and chloropyridine moiety likely contribute to enhanced potency and pharmacokinetic profiles .
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Structure : Contains a 4'-chlorobiphenyl substituent instead of the acetylphenyl and fluorophenylmethoxy groups.
Key Differences :
- Applications : Similar pyridinecarboxamide derivatives are explored as agrochemicals or enzyme inhibitors, emphasizing the role of substituents in determining biological niche .
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Structure : Differs in the benzyl substituent (2-chloro-6-fluorobenzyl vs. 2-fluorophenylmethoxy).
Key Differences :
- Halogenation : The chloro-fluoro combination may increase electronegativity and steric hindrance, affecting binding kinetics.
- Synthetic Routes: Such analogs are synthesized via condensation reactions using cyanoacetamide precursors under basic conditions, as described in pyridin-2-one derivative syntheses .
Fluorophenylmethyl-Substituted Analogs in Patent Literature
Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
Key Differences :
- Core Structure : Incorporates a tetrahydro-pyridazine ring instead of dihydropyridine, altering conformational flexibility.
- Functional Groups : The trifluoromethyl furan substituent may improve metabolic resistance compared to acetylphenyl groups .
Structural and Functional Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
